N-(2-Cyanophenyl)-3,4-difluorobenzamide is a synthetic organic compound that has gained attention in scientific research for its biological activity, particularly as a melanin-concentrating hormone receptor 1 (MCH1R) antagonist. [] Melanin-concentrating hormone (MCH) is a neuropeptide implicated in various physiological processes, including the regulation of feeding behavior, energy balance, and stress response. [] MCH1R is a G protein-coupled receptor that mediates the effects of MCH. [] By antagonizing MCH1R, N-(2-Cyanophenyl)-3,4-difluorobenzamide can potentially modulate these physiological processes, making it a valuable tool for investigating the role of the MCH system in various research areas.
One reported synthetic route for N-(2-Cyanophenyl)-3,4-difluorobenzamide involves reacting cis-4-{[4-(dimethylamino)quinazolin-2-yl]amino}cyclohexanamine with 3,4-difluorobenzoyl chloride. [] The reaction is typically carried out in the presence of a base, such as triethylamine, and a suitable solvent, such as dichloromethane. [] The product is then purified by standard methods like column chromatography or recrystallization.
N-(2-Cyanophenyl)-3,4-difluorobenzamide features a central amide bond linking a 3,4-difluorobenzamide moiety to a 2-cyanophenyl group. [] The presence of fluorine atoms in the benzamide ring can influence the compound's lipophilicity and metabolic stability. [] The cyano group on the phenyl ring can participate in hydrogen bonding interactions and contribute to the compound's binding affinity to its target receptor. []
While specific chemical reactions of N-(2-Cyanophenyl)-3,4-difluorobenzamide are not extensively documented in the provided literature, it is expected to undergo typical reactions associated with amide functionalities, such as hydrolysis under acidic or basic conditions. [] The cyano group can also participate in various reactions, such as nucleophilic additions or reductions. []
N-(2-Cyanophenyl)-3,4-difluorobenzamide acts as a noncompetitive antagonist at MCH1R. [] This implies that it binds to a site on the receptor distinct from the MCH binding site and prevents receptor activation, even in the presence of MCH. [] Further research is required to fully elucidate the specific binding site and the molecular details of its interaction with MCH1R.
N-(2-Cyanophenyl)-3,4-difluorobenzamide exhibits a potent anxiolytic- and antidepressant-like profile in rodent models. [] It has shown efficacy in reducing immobility time in the forced swimming test in rats, indicating antidepressant-like effects. [] It also reverses swim stress-induced anxiety in the elevated plus-maze test in rats and stress-induced hyperthermia in mice. [] Furthermore, it increases social interaction between unfamiliar rats and reduces separation-induced vocalizations in guinea pig pups, suggesting anxiolytic potential. [] These findings highlight its potential as a research tool for studying the role of MCH1R in stress response and emotional regulation, paving the way for developing novel therapeutics for anxiety and depression.
Future research should focus on elucidating the detailed binding interactions of N-(2-Cyanophenyl)-3,4-difluorobenzamide with MCH1R using techniques like X-ray crystallography or computational modeling. [] This will provide valuable insights into its mechanism of action and guide the design of more selective and potent MCH1R antagonists. Exploring the effects of N-(2-Cyanophenyl)-3,4-difluorobenzamide on other physiological processes regulated by MCH, such as feeding behavior and energy balance, will further expand its research applications. [] Long-term studies assessing its safety and efficacy in preclinical models are necessary to evaluate its potential for translation into clinical applications.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2